4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound with the molecular formula C20H16O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methylating agents in the presence of a base, followed by cyclization to form the furochromenone structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted furochromenones, depending on the specific reagents and conditions used .
Scientific Research Applications
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,8,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-18(12(2)13(3)20(21)23-16)19-17(11)15(10-22-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
CDWCZADTJJXCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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